molecular formula C12H11BrF6N2O4 B12356360 2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid)

2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid)

Cat. No.: B12356360
M. Wt: 441.12 g/mol
InChI Key: FSCXRIYFKMOGIB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is a heterocyclic compound that contains both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine. The compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as Suzuki–Miyaura cross-coupling reactions are employed to introduce the bromopyridine moiety efficiently . The use of automated purification systems and high-resolution mass spectrometry ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.

    Aza-Michael Addition: Utilizes NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates with DBU as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted azetidine and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)-6-fluoropyridine, bis(trifluoroacetic acid)
  • 2-(Azetidin-3-yl)quinoxaline, bis(trifluoroacetic acid)

Uniqueness

2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is unique due to the presence of both azetidine and bromopyridine rings, which confer distinct chemical reactivity and biological activity. The bromine atom allows for versatile substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H11BrF6N2O4

Molecular Weight

441.12 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-bromopyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H9BrN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7)

InChI Key

FSCXRIYFKMOGIB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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